molecular formula C21H16FN B2380741 2-[(4-fluorophenyl)methyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaene CAS No. 860786-94-3

2-[(4-fluorophenyl)methyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Cat. No.: B2380741
CAS No.: 860786-94-3
M. Wt: 301.364
InChI Key: VECNNDMUTVCFBA-UHFFFAOYSA-N
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Description

11-[(4-Fluorophenyl)methyl]benzobbenzazepine is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a seven-membered azepine ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 11-[(4-Fluorophenyl)methyl]benzobbenzazepine can be achieved through several synthetic routes. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

11-[(4-Fluorophenyl)methyl]benzobbenzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-[(4-Fluorophenyl)methyl]benzobbenzazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[(4-Fluorophenyl)methyl]benzobbenzazepine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

11-[(4-Fluorophenyl)methyl]benzobbenzazepine can be compared with other benzazepine derivatives, such as:

The uniqueness of 11-[(4-Fluorophenyl)methyl]benzobbenzazepine lies in its specific substitution pattern and the presence of the fluorophenyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

11-[(4-fluorophenyl)methyl]benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN/c22-19-13-9-16(10-14-19)15-23-20-7-3-1-5-17(20)11-12-18-6-2-4-8-21(18)23/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNNDMUTVCFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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